![molecular formula C21H26N2O B14010439 3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile CAS No. 35687-07-1](/img/structure/B14010439.png)
3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile is a complex organic compound with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile is unique due to its specific biphenyl structure and the presence of both hydroxy and amino functional groups
Properties
CAS No. |
35687-07-1 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[(5-tert-butyl-2-hydroxy-3-phenylphenyl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)18-13-17(15-23(4)12-8-11-22)20(24)19(14-18)16-9-6-5-7-10-16/h5-7,9-10,13-14,24H,8,12,15H2,1-4H3 |
InChI Key |
RMJBSQWMQBQVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
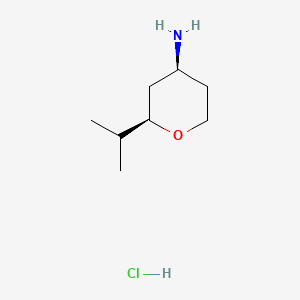
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
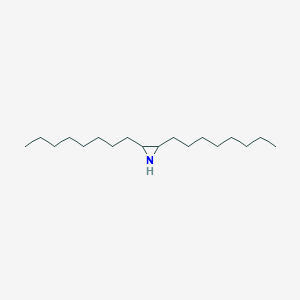
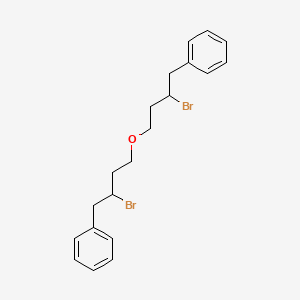
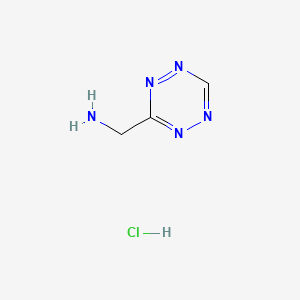

![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)
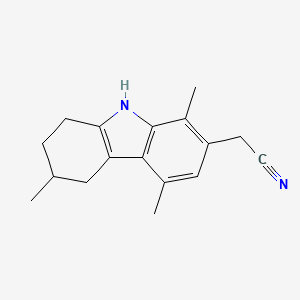

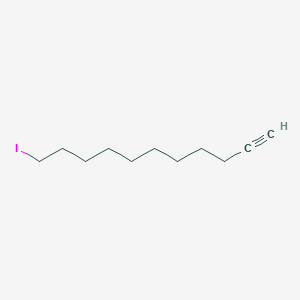
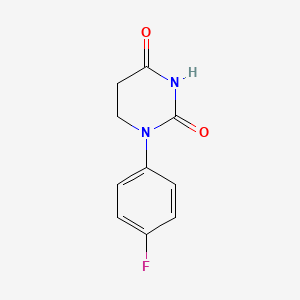
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
